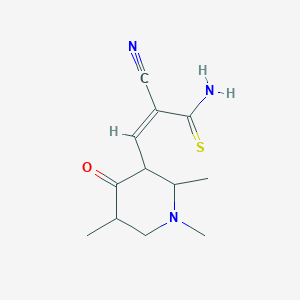
1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide, also known as FMePy, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. The compound has been studied extensively for its ability to act as a potent inhibitor of certain enzymes, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide involves the inhibition of certain enzymes, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes play a role in the regulation of gene expression, and their inhibition by 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide leads to changes in gene expression patterns that can result in cell death or other physiological effects.
Biochemical and Physiological Effects:
In addition to its potential as an anti-cancer and anti-inflammatory agent, 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide has been shown to have other physiological effects. For example, it has been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics. Additionally, 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide is its potent inhibition of certain enzymes, which makes it a promising candidate for the development of new drugs. However, one limitation of 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide. One area of interest is the development of new drugs based on the structure of 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide. Additionally, further research is needed to fully understand the physiological effects of 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide and its potential as a therapeutic agent in various disease states. Finally, there is potential for the development of new synthetic methods for the production of 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide and related compounds.
Méthodes De Synthèse
The synthesis of 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide involves a series of chemical reactions that start with the reaction of furfural with piperidine to form 1-(2-furoyl)piperidine. This intermediate is then reacted with 4-methoxybenzyl chloride to form the final product, 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide. The synthesis of 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide has been studied extensively for its potential as a drug candidate in various therapeutic areas. One of the primary areas of research has been in the treatment of cancer. 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide has been shown to inhibit the activity of certain enzymes that are overexpressed in cancer cells, leading to cell death. Additionally, 1-(2-furoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
1-(furan-2-carbonyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-16-6-4-14(5-7-16)13-20-18(22)15-8-10-21(11-9-15)19(23)17-3-2-12-25-17/h2-7,12,15H,8-11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTQSFQAYURGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725231 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5458192.png)
![6-[3-allyl-4-(benzyloxy)-5-methoxybenzylidene]-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5458198.png)
![1-(4-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5458206.png)
![N-(3,4-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5458213.png)
methyl]-4-methylbenzenesulfonamide](/img/structure/B5458217.png)
![6-(3-hydroxypiperidin-1-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5458231.png)


![N-(4-ethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5458250.png)
![(3S*,5R*)-5-[(cyclopropylamino)carbonyl]-1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxylic acid](/img/structure/B5458253.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B5458254.png)
![1-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5458255.png)
![methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate](/img/structure/B5458270.png)
![4-hydroxy-5-nitro-6-[2-(2-thienyl)vinyl]-2(1H)-pyrimidinone](/img/structure/B5458273.png)